

# Branaplam as a Potential Treatment for Huntington's Disease: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Nvp-qav-572 |           |
| Cat. No.:            | B3182608    | Get Quote |

#### Introduction

Huntington's disease (HD) is an autosomal-dominant, progressive neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in exon 1 of the huntingtin gene (HTT). This mutation results in an expanded polyglutamine (polyQ) tract in the huntingtin protein (HTT), leading to the production of a mutant form (mHTT). The accumulation of mHTT is cytotoxic, causing neuronal dysfunction and death, which manifests as a combination of motor, cognitive, and psychiatric impairments. A primary therapeutic strategy for HD is the reduction of mHTT levels. Branaplam (formerly LMI070 or NVS-SM1) is an orally available, brain-penetrant small molecule that modulates mRNA splicing. Initially developed for Spinal Muscular Atrophy (SMA), it was repurposed for HD after being unexpectedly found to lower HTT protein levels.[1][2][3] This document provides a detailed technical overview of branaplam's mechanism of action, preclinical data, and clinical findings in the context of Huntington's disease.

# Mechanism of Action: Splicing Modulation of HTT Pre-mRNA

Branaplam functions as a highly selective splicing modulator.[4] Its mechanism for lowering HTT protein involves a novel approach that leverages the cell's own RNA processing and degradation machinery.

The core mechanism involves branaplam promoting the inclusion of a previously unannotated, 115-base-pair cryptic "pseudoexon" located within an intron of the HTT pre-mRNA.[5][6][7] This







event is central to its therapeutic effect. The inclusion of this pseudoexon into the mature HTT mRNA introduces a frameshift and a premature termination codon (PTC).[5][7][8]

Cellular surveillance mechanisms recognize this aberrant mRNA. Specifically, the presence of the PTC triggers nonsense-mediated RNA decay (NMD), a pathway that degrades mRNAs containing premature stop codons to prevent the translation of truncated, potentially harmful proteins.[1][8] By hijacking this natural quality control process, branaplam leads to the targeted degradation of HTT mRNA transcripts before they can be translated into protein. This results in a significant, dose-dependent reduction of both total HTT (tHTT) and mutant HTT (mHTT) protein levels.[5][6][9]





Click to download full resolution via product page

**Caption:** Branaplam's mechanism of action on HTT protein reduction.



## **Preclinical and In Vitro Data**

The efficacy and mechanism of branaplam were extensively studied in cellular models derived from both healthy controls and HD patients. These studies provided the foundational evidence for its progression to clinical trials.

# **Efficacy in Patient-Derived Cellular Models**

In vitro experiments were conducted using fibroblasts, induced pluripotent stem cells (iPSCs), and iPSC-derived cortical neurons.[1][5] Branaplam demonstrated a consistent, dose-dependent reduction in both tHTT and mHTT levels across all tested cell types. A key finding was that the half-maximal inhibitory concentration (IC50) was consistently below 10 nM, indicating high potency.[5][6][9] Importantly, this reduction was achieved without inducing cellular toxicity at effective concentrations, as measured by adenylate kinase release assays.[5]

**Table 1: Summary of In Vitro Efficacy Data** 

| Parameter      | Cell Types                                              | Observation                                                            | Citation  |
|----------------|---------------------------------------------------------|------------------------------------------------------------------------|-----------|
| HTT Reduction  | Fibroblasts, iPSCs,<br>Cortical Progenitors,<br>Neurons | Dose-dependent reduction of total HTT (tHTT) and mutant HTT (mHTT).    | [5][6]    |
| Potency (IC50) | Fibroblasts, iPSCs,<br>Cortical Progenitors,<br>Neurons | Consistently below 10 nM.                                              | [5][6][9] |
| Cytotoxicity   | Fibroblasts, iPSCs                                      | No significant cellular toxicity observed at effective concentrations. | [5][8]    |

# **Amelioration of Aberrant Splicing**

A recognized molecular characteristic of HD is widespread, aberrant alternative splicing of various gene transcripts.[5] Beyond its direct effect on the HTT transcript, branaplam treatment was shown to ameliorate this broader splicing pathology. In HD patient-derived fibroblasts and



cortical neurons, branaplam treatment restored a significant portion of these disease-specific splicing defects back towards a healthy control profile. Approximately 48-53% of aberrant splicing events were corrected following treatment.[1][5] This suggests that by lowering mHTT levels, branaplam may indirectly rescue downstream cellular dysfunctions.

### **Preclinical Animal Models**

Studies in the BACHD mouse model of Huntington's disease showed that oral administration of branaplam resulted in wide distribution, including good penetration into the basal ganglia, a key brain region affected in HD.[10] The treatment also led to a rescue of motor phenotypes in these mice.[10] However, early preclinical safety studies also provided a critical warning: peripheral axonal damage was observed in dogs treated with branaplam, foreshadowing the adverse events that would later be seen in human trials.[10]

# Clinical Trial: The VIBRANT-HD Study (NCT05111249)

Based on the promising preclinical data, Novartis initiated the VIBRANT-HD study, a Phase 2b clinical trial to evaluate branaplam in adults with early manifest Huntington's disease.[2][11]

# **Study Design**

VIBRANT-HD was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of an oral, once-weekly dose of branaplam.[11][12] The primary objective was to determine the dose-response relationship of branaplam on mHTT protein levels in the cerebrospinal fluid (CSF) after 17 weeks of treatment and to establish a safe and effective dose for further evaluation.[10][12][13]

## **Efficacy and Safety Findings**

The trial demonstrated target engagement, confirming the drug's mechanism of action in humans. As expected, branaplam successfully lowered mHTT levels in the CSF, with reductions of up to 26.6% observed at 17 weeks.[10] This was a landmark finding, as it was the first time an orally administered HTT mRNA splice modulator had been shown to lower mHTT protein in the CSF of people with HD.[14][15]



Despite this success in target engagement, the trial was prematurely halted due to significant safety concerns.[14][16]

- Peripheral Neuropathy: A high incidence of peripheral neuropathy (damage to nerves outside
  the brain and spinal cord) was observed. Many participants receiving branaplam developed
  signs and symptoms, which was the primary reason for pausing and ultimately discontinuing
  the study.[15] Eventually, 78% of treated participants showed at least one sign of peripheral
  neuropathy.[10]
- Neurofilament Light Chain (NfL): Participants treated with branaplam showed increased levels of NfL, a biomarker of neuronal damage, in both blood and CSF.[15][16]
- MRI Findings: Brain MRI scans revealed an increase in the volume of the lateral ventricles, suggesting potential brain volume changes.[15]

Due to this unfavorable risk-benefit profile, Novartis officially terminated the development of branaplam for Huntington's disease in December 2022.[14][16]

# **Table 2: Summary of VIBRANT-HD Clinical Trial Data**



| Parameter              | Finding                                                                                         | Citation     |
|------------------------|-------------------------------------------------------------------------------------------------|--------------|
| Target Engagement      | Dose-dependent reduction of<br>mHTT in cerebrospinal fluid<br>(CSF) up to 26.6% at 17<br>weeks. | [10][15]     |
| Primary Safety Concern | High incidence of peripheral neuropathy.                                                        | [10][14][15] |
| Biomarker Evidence     | Increased levels of<br>Neurofilament Light Chain<br>(NfL) in blood and CSF.                     | [15][16]     |
| Neuroimaging           | Increased volume of lateral ventricles observed on MRI scans.                                   | [15]         |
| Trial Outcome          | Dosing suspended in August 2022; program terminated in December 2022.                           | [14][16]     |

# **Experimental Protocols & Workflows**

The preclinical evaluation of branaplam relied on a series of specialized molecular and cellular biology techniques.

## **Cell Culture and Differentiation**

- Source: Primary fibroblasts and iPSCs were derived from skin biopsies of Huntington's disease patients and healthy controls.[1][5]
- Differentiation: iPSCs were differentiated into cortical neurons using established protocols to create a disease-relevant neuronal model system.[5]

## **HTT Protein Quantification**

 Method: Mesoscale Discovery (MSD) electrochemiluminescence immunoassays were used for sensitive and specific quantification of HTT proteins.[5][9]



- · Assay Pairs:
  - Total HTT (tHTT) was measured using the 2B7/D7F7 antibody pair.[8]
  - Mutant HTT (mHTT) was measured using the 2B7/MW1 antibody pair.[8]

# **Cytotoxicity Assay**

 Method: Cellular toxicity was assessed by measuring the release of adenylate kinase from damaged cells into the culture medium.[5][8] This is a standard assay for determining plasma membrane integrity.

# **RNA Splicing Analysis**

- Method: To assess global changes in alternative splicing, RNA was extracted from treated and untreated cells, followed by library preparation and high-throughput RNA sequencing (RNA-Seq).[5]
- Analysis: Bioinformatic pipelines were used to align reads to the human genome and quantify splicing events (e.g., exon inclusion/exclusion). Statistical analyses identified significant differences in splicing patterns between conditions.[5]





Click to download full resolution via product page

Caption: Experimental workflow for preclinical evaluation of branaplam.

# **Conclusion and Future Directions**



Branaplam represented a significant advancement in the development of therapies for Huntington's disease. It provided the first clinical proof of concept that an orally administered small molecule could successfully modulate the splicing of HTT mRNA to lower the pathogenic mHTT protein in the central nervous system. Its novel mechanism of action, which co-opts the cell's NMD pathway, remains a viable and compelling strategy for treating dominant genetic disorders.

However, the VIBRANT-HD trial also served as a critical reminder of the challenges in drug development. Despite successful target engagement, the program was terminated due to an unacceptable safety profile, primarily the high incidence of peripheral neuropathy. This outcome underscores the importance of thorough preclinical safety assessments and the potential for off-target effects, even with molecules that appear highly selective in vitro.

Future research in this area will likely focus on developing new splicing modulators with an improved safety window. The learnings from branaplam—both its successes and its failures—provide an invaluable roadmap for creating next-generation oral therapies for Huntington's disease and other neurodegenerative conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 2. hdsa.org [hdsa.org]
- 3. A spoonful of branaplam helps the huntingtin go down HDBuzz [en.hdbuzz.net]
- 4. old.sinapse.pt [old.sinapse.pt]
- 5. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons PMC [pmc.ncbi.nlm.nih.gov]
- 6. I009 Branaplam decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]







- 7. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]
- 8. researchgate.net [researchgate.net]
- 9. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. Huntington's Disease Youth Organization Novartis Ending Development of Branaplam in HD [hdyo.org]
- 15. hdsa.org [hdsa.org]
- 16. Disappointing news from Novartis about branaplam and the VIBRANT-HD trial HDBuzz [en.hdbuzz.net]
- To cite this document: BenchChem. [Branaplam as a Potential Treatment for Huntington's Disease: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182608#branaplam-as-a-potential-treatment-for-huntington-s-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com